Ianox 1035
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[3-carboxy-4-(3,5-ditert-butyl-4-hydroxyphenyl)butyl]sulfanyl-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O6S/c1-35(2,3)27-19-23(20-28(31(27)39)36(4,5)6)17-25(33(41)42)13-15-45-16-14-26(34(43)44)18-24-21-29(37(7,8)9)32(40)30(22-24)38(10,11)12/h19-22,25-26,39-40H,13-18H2,1-12H3,(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONPAIMDIMMKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCSCCC(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Chemical Identity of Ianox 1035
Systematic Naming Conventions for Thiobis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate)
The systematic name for this compound, Thiobis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is derived from its chemical structure according to IUPAC nomenclature rules. The core of the structure is a thiodiethylene group, represented as "thiobis(ethane-2,1-diyl)". This indicates a sulfur atom bonded to two ethane-2,1-diyl (or ethylene) units. Each of these ethylene (B1197577) units is esterified with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. The "bis" prefix indicates that the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate group is attached to both of the ethane-2,1-diyl units. The phenolic part of the molecule, "3,5-di-tert-butyl-4-hydroxyphenyl", is a hindered phenol (B47542), which is characteristic of many antioxidants due to its ability to scavenge free radicals. The "propanoate" portion refers to the ester linkage derived from propanoic acid.
Other systematic or semi-systematic names are also used to describe this compound, reflecting slightly different approaches to naming the same structure. These include:
Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] specialchem.comadditivesforpolymer.comindiafinechemicals.comhaz-map.comepa.gov
2,2'-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] chemsrc.comsigmaaldrich.comsigmaaldrich.com
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester haz-map.comepa.gov
Sulfanediyldi(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate] epa.gov
2-[(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)sulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate (IUPAC name) sigmaaldrich.comsigmaaldrich.com
These names all describe the same molecular entity, highlighting different aspects of its connectivity and functional groups.
Common Synonyms and Commercial Designations of Ianox 1035
The compound is known by various common synonyms and commercial designations in the chemical industry. "this compound" itself is a commercial name. One of the most widely recognized trade names for this compound is Irganox 1035 additivesforpolymer.comhaz-map.comknowde.comqcchemical.com. Other commercial designations and synonyms include:
Antioxidant 1035 additivesforpolymer.comchemicalbook.com
Irganox 1035 FF specialchem.comhaz-map.com
Irganox L 1035 haz-map.com
Naugard EL 50 haz-map.com
Fenozan 30 haz-map.com
Anox 70 haz-map.com
These names are used by different manufacturers and suppliers to market the compound, which serves primarily as an antioxidant and heat stabilizer specialchem.comadditivesforpolymer.comknowde.comchemicalbook.com.
Structural Representation and Isomeric Considerations Pertaining to this compound
The chemical formula for this compound (and its synonyms) is C₃₈H₅₈O₆S additivesforpolymer.comchemsrc.comsigmaaldrich.comqcchemical.com. The molecular weight is approximately 643 g/mol chemsrc.comknowde.comqcchemical.com.
The structure consists of a central sulfur atom connected to two ethylene glycol units, which are then esterified with two molecules of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. The 3,5-di-tert-butyl-4-hydroxyphenyl group is a bulky substituted phenol, which provides the antioxidant activity. The propanoate group links the phenolic part to the thiodiethylene core via an ester bond.
A simplified representation of the structure can be described as two hindered phenolic groups attached via ester linkages to a thiodiethylene spacer.
Due to the symmetrical nature of the core thiodiethylene unit and the identical substituents attached to it, the primary form of this molecule does not exhibit structural isomerism related to the core connectivity or the position of the substituents as described by the systematic name. The ethane-2,1-diyl units are symmetrical, and the attachment of the propanoate groups is at the terminal hydroxyl positions of the notional thiodiethanol precursor.
While the molecule itself as defined by the systematic name does not typically exist as structural isomers in the common sense (like branching differences in a carbon chain), the concept of isomerism might be relevant in the context of impurities or related substances that could be present in commercial samples. However, the provided outline and search results focus on the main compound, and there is no indication of significant isomeric forms being inherent to the pure compound's primary structure. Some related substances might involve variations in the alkyl chain length or branching in the phenol substituents, but these would be considered different compounds, not isomers of the defined structure. The PubChem entry for the compound lists related compounds, but these are structurally distinct, such as those involving piperidine (B6355638) rings nih.gov.
Synthetic Methodologies and Reaction Engineering for Ianox 1035
Established Synthetic Pathways for Ianox 1035
The main established synthetic pathway for this compound involves esterification reactions between thiodiethanol and a derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid cip.com.cnchemicalbook.comsynzeal.com.
The synthesis of this compound is commonly achieved through the esterification or transesterification of 2,2'-Thiodiethanol (thiodiethylene glycol) with a suitable propionate (B1217596) derivative cip.com.cnchemicalbook.comsynzeal.com. A key method involves the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with 2,2'-thiodiethanol google.comgoogle.comresearchgate.net. This reaction results in the formation of the bis-ester this compound and methanol (B129727) as a byproduct google.com.
The general reaction can be represented as:
2 * R-COO-CH₃ + HO-CH₂CH₂-S-CH₂CH₂-OH → R-COO-CH₂CH₂-S-CH₂CH₂-OCO-R + 2 CH₃OH
Where R is the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl group.
Laboratory or pilot-scale preparations for research purposes typically involve combining the reactants under stirring at controlled temperatures . Techniques like ultrasonic dispersion may be used to ensure homogeneity . The reaction mixture is then often subjected to a curing process at increasing temperatures to complete the esterification .
Esterification and transesterification reactions involved in the synthesis of this compound are typically facilitated by catalysts to increase reaction rates and improve efficiency google.com. Acid catalysts can be employed to promote the formation of ester bonds .
Basic catalysts are also effective, particularly in transesterification reactions involving methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and alcohols like 2,2'-thiodiglycol google.com. Examples of basic catalysts used in similar transesterification processes include lithium amide, sodium t-butoxide, potassium hydroxide, and sodium N-methyl-N-phenylamide google.com. Organotin catalysts have also been reported for the transesterification of related propionate esters google.comresearchgate.net. The choice of catalyst and its concentration are critical parameters that influence the reaction rate, yield, and selectivity, and can also impact the purity of the final product google.comresearchgate.net.
Process Optimization Strategies in the Production of this compound
Optimizing the synthesis of this compound is essential for achieving high yields, purity, and cost-effectiveness in industrial manufacturing google.comresearchgate.netmdpi.com. Process optimization strategies involve carefully controlling reaction parameters and employing efficient separation and purification techniques.
The yield and purity of this compound are significantly influenced by various reaction parameters researchgate.net. Controlled temperature and pressure are crucial for optimizing the synthesis . For transesterification reactions, such as the synthesis of similar hindered phenolic esters, parameters like catalyst concentration, reaction temperature, reaction time, and the molar ratio of reactants play a critical role in the reaction outcome researchgate.net.
Research into the synthesis of a related compound, triethylene glycol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]propionate, via transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with triethylene glycol without solvent, provides insights into parameter optimization researchgate.net. Optimized conditions yielding a high product yield (91%) included using 2.3% organic tin catalyst (based on the methyl propionate), adding the catalyst at 90 °C, maintaining a reaction temperature of 130 °C, a reaction time of 3.5 hours, and a molar ratio of methyl propionate to triethylene glycol of 2.10:1.00 researchgate.net.
| Parameter | Optimized Value (for similar synthesis) | Influence on Yield/Purity (General) |
|---|---|---|
| Catalyst Concentration | 2.3% (organic tin) researchgate.net | Affects reaction rate and selectivity |
| Catalyst Addition Temp | 90 °C researchgate.net | Can impact catalyst activity |
| Reaction Temperature | 130 °C researchgate.net | Affects reaction rate and equilibrium |
| Reaction Time | 3.5 hours researchgate.net | Impacts conversion and potential side reactions |
| Reactant Molar Ratio | 2.10:1.00 (Propionate:Thiodiethanol) researchgate.net | Affects conversion and byproduct formation google.com |
Removing the methanol byproduct during transesterification is also important to drive the reaction to completion google.com. Using an excess of the methyl propionate reactant can assist in this removal google.com.
Purification techniques are vital to achieve the required purity of this compound . Crystallization from suitable solvents is a standard method used to purify the synthesized product google.com. Vacuum drying is also employed to remove residual solvents and moisture .
Scaling up the synthesis of this compound from laboratory to industrial production involves addressing various challenges to maintain product quality and process efficiency fujifilm.comakronbiotech.comresearchgate.net. Key considerations include selecting appropriate large-scale reactor systems, managing heat transfer, ensuring efficient mixing, and implementing robust process control strategies fujifilm.comakronbiotech.com.
Industrial synthesis typically involves continuous feeding of reactants into reactors with real-time monitoring of critical parameters such as temperature, pressure, and product formation . Maintaining consistent reaction conditions across a larger volume is crucial for achieving reproducible yields and purity fujifilm.com.
Efficient separation and purification techniques that are suitable for large throughputs are also essential . Crystallization and vacuum drying, effective at the laboratory scale, need to be optimized for larger batches to ensure consistent particle size distribution and purity . The design of crystallization equipment and drying processes must account for factors like heat transfer rates, mass transfer, and solid handling fujifilm.com.
Addressing potential issues such as byproduct removal on a larger scale and minimizing waste generation are also important aspects of process engineering for the sustainable and economic production of this compound researchgate.net.
Mechanistic Investigations of Ianox 1035 S Functionality
Fundamental Mechanisms of Antioxidant Action for Ianox 1035
The antioxidant activity of this compound stems from its chemical structure, which incorporates both hindered phenolic groups and a sulfur atom within a thiodiethylene linkage. fishersci.comfishersci.ca This dual nature suggests a combined mechanism involving both primary and potentially secondary antioxidant pathways.
Radical Scavenging Mechanisms of this compound
As a primary phenolic antioxidant, a key mechanism of this compound involves the scavenging of free radicals. fishersci.ca The hindered phenolic hydroxyl groups readily donate a hydrogen atom to peroxy radicals (ROO•), which are key species in the oxidative degradation chain reaction. This process terminates the radical chain, forming a stable phenoxyl radical that is less reactive and typically does not initiate further oxidation. The presence of bulky tert-butyl groups ortho to the hydroxyl group provides steric hindrance, which stabilizes the resulting phenoxyl radical and prevents its participation in chain propagation reactions. fishersci.ca
Synergistic Effects with Co-stabilizers in this compound Systems
Research indicates that this compound can be utilized in conjunction with auxiliary antioxidants to achieve synergistic effects, leading to enhanced antioxidant performance. fishersci.com While the precise mechanisms of synergy can vary depending on the co-stabilizer, this often involves the combination of primary radical scavenging by the phenolic component of this compound with secondary antioxidant mechanisms from other compounds. For instance, co-stabilizers like phosphites can decompose hydroperoxides (ROOH), another class of reactive intermediates in oxidative degradation, into stable, non-radical products. The interplay between radical scavenging and hydroperoxide decomposition pathways provides more comprehensive protection against oxidation than either mechanism alone. The sulfur atom within this compound's structure might also contribute to secondary antioxidant activity by decomposing hydroperoxides, further enhancing its effectiveness, particularly in synergistic blends.
Role of this compound as a Heat Stabilizer
Beyond its antioxidant capabilities, this compound functions significantly as a heat stabilizer. fishersci.comfishersci.ca This role is crucial in materials subjected to elevated temperatures during processing or in their intended application, where thermal degradation can compromise material integrity and performance.
Degradation Inhibition Mechanisms by this compound
This compound inhibits thermal degradation through several mechanisms. Its primary antioxidant function directly contributes to heat stabilization by preventing the formation of free radicals that are generated or become more reactive at higher temperatures. fishersci.ca By scavenging these radicals, it interrupts the auto-oxidation cycle that is accelerated by heat. Furthermore, this compound is noted for preventing premature gel formation in chemically cross-linked polyethylene (B3416737) during extrusion compounding, a process involving high temperatures. fishersci.com This suggests its ability to interfere with cross-linking reactions that can be initiated by thermal degradation products. The inherent thermal stability of the this compound molecule itself, enhanced by the steric hindrance from the tert-butyl groups, also contributes to its effectiveness at elevated temperatures. fishersci.ca The potential secondary antioxidant activity, involving hydroperoxide decomposition, is also highly relevant to heat stabilization, as hydroperoxide decomposition is a significant source of radicals at elevated temperatures.
Integration and Performance of Ianox 1035 in Polymeric Systems and Advanced Materials
Dispersion and Compatibility of Ianox 1035 within Polymer Matrices
This compound demonstrates excellent system compatibility with a broad spectrum of polymeric materials. chemicalbook.comazelis.comspecialchem.comadditivesforpolymer.comadditivesforpolymer.comulprospector.comknowde.com This compatibility is essential for achieving uniform dispersion of the additive throughout the polymer matrix, which in turn ensures effective stabilization. It is compatible with polyolefins such as low-density polyethylene (B3416737) (LDPE), cross-linked polyethylene (XLPE), polypropylene (B1209903) (PP), and polybutene, as well as styrenic polymers (HIPS, ABS), polyurethanes, polyesters, segmented block copolymers, and various elastomers including EPDM, SBR, carboxylated SBR latex, polybutadiene, and polyisopropene rubber. chemicalbook.comspecialchem.comadditivesforpolymer.comadditivesforpolymer.comulprospector.com The compound is also suitable for use in PVC, polyamides, and hot melt adhesives. chemicalbook.comazelis.comulprospector.comknowde.com Its non-staining and non-discoloring properties further indicate good dispersion and minimal interaction with the polymer matrix that would negatively impact aesthetic qualities. azelis.comknowde.com
Influence of this compound on Polymer Processing Stability
The primary function of this compound as a heat stabilizer and primary antioxidant is to provide efficient processing stabilization for polymers. chemicalbook.comazelis.comspecialchem.comadditivesforpolymer.comadditivesforpolymer.comulprospector.comknowde.comspecialchem.com During high-temperature processing operations like extrusion, polymers are susceptible to thermo-oxidative degradation, which can lead to a reduction in molecular weight, changes in rheological properties, and the formation of undesirable byproducts. This compound effectively counteracts these degradation processes, maintaining the integrity and processability of the polymer melt. azelis.comknowde.com In polyethylene wire and cable applications, for instance, it is particularly valuable for preventing premature gel formation in chemically cross-linked polyethylene during extrusion compounding and mitigating concerns related to micro-contaminants that could affect insulation properties. chemicalbook.com
Diffusion and Migration Characteristics of this compound in Polymeric Films and Structures
The diffusion and migration behavior of additives like this compound within polymeric materials are critical considerations, particularly in applications involving films and structures where contact with other substances occurs. chemicalbook.comresearchgate.netresearchgate.netmdpi.comissuu.com this compound is noted for its low volatility and resistance to extraction, properties that contribute to its retention within the polymer matrix. azelis.comknowde.comissuu.com
Kinetic Studies of this compound Diffusion in Polyethylene
Research has investigated the diffusion kinetics of this compound in polyethylene. Studies utilizing methods such as Roe's method and UV-Vis spectroscopy to measure the local concentration of this compound have shown that its temperature dependence of the diffusion coefficient in high-density polyethylene (HDPE) obeys an Arrhenius' law. researchgate.net Experimental data on diffusion profiles in HDPE at different temperatures (60°C, 80°C, and 100°C) over varying exposure times have been compared with simulations to understand the diffusion process. researchgate.netresearchgate.net
Factors Influencing this compound Migration Behavior
Several factors influence the migration behavior of this compound in polymeric systems. Temperature plays a significant role, with higher temperatures generally leading to increased diffusion and migration rates. researchgate.netmdpi.com The composition of the polymer matrix is also crucial. For example, the incorporation of nanofillers like Cloisite® 15A nanoclays into HDPE has been shown to significantly hinder the diffusion of this compound and increase its activation energy. researchgate.net This hindering effect can be attributed to factors such as increased tortuosity of diffusion paths, potential intermolecular interactions between the antioxidant and the nanofiller surface, or the formation of an interphase with reduced molecular mobility around the nanofillers. researchgate.net The nature of the substance in contact with the polymer, such as fatty food simulants, can also influence migration rates. mdpi.comissuu.com
Contributions of this compound to Material Durability and Longevity
As a potent antioxidant and heat stabilizer, this compound plays a vital role in enhancing the durability and longevity of polymeric materials. chemicalbook.comazelis.comspecialchem.comadditivesforpolymer.comulprospector.comknowde.com Its primary mechanism involves protecting the polymer against thermo-oxidative degradation, a major cause of material failure over time. By scavenging free radicals and decomposing hydroperoxides, this compound effectively interrupts the degradation chain reactions initiated by heat and oxygen. cymitquimica.com This protection translates into improved long-term thermal stability, preventing embrittlement, cracking, and loss of mechanical properties, thereby extending the service life of the polymeric product. chemicalbook.comazelis.comknowde.com Its effectiveness in providing long-term thermal stability is particularly noted in applications like polyethylene wire and cable resins. chemicalbook.comazelis.com
Advanced Analytical and Spectroscopic Characterization of Ianox 1035
Chromatographic Techniques for Separation and Quantification of Ianox 1035
Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis in various matrices. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. HPLC allows for the separation, identification, and quantification of components in a mixture. Analysis of this compound using HPLC has been reported to determine its purity. For instance, one specification indicates a purity of minimum 98.0 area% when analyzed by HPLC. tcichemicals.com
While specific details regarding the stationary phase, mobile phase composition, flow rate, and detection method (e.g., UV-Vis detection at a specific wavelength) used for this compound analysis by HPLC were not extensively detailed in the available information, the application of this technique confirms its suitability for assessing the purity of this compound.
Data on Purity by HPLC:
| Analysis Method | Purity Specification |
| HPLC | min. 98.0 area% |
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis of this compound
Spectroscopic methods provide valuable information about the structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic molecules. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of a compound, respectively. While specific experimental NMR research findings, such as characteristic chemical shifts and coupling constants for this compound, were not available in the provided information, the chemical structure of this compound (Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, thiodi-2,1-ethanediyl ester) is amenable to full structural characterization by NMR. nih.gov Analysis of 13C NMR spectra, for example, would reveal distinct signals for the different carbon environments within the molecule, including the aromatic rings, tert-butyl groups, ester carbonyls, and the ethylene (B1197577) linkers connected by the sulfur atom. Predictive tools for NMR spectra based on the compound's structure are available, indicating the applicability of this technique for structural confirmation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Monitoring and Diffusion Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. The phenolic hydroxyl groups and the aromatic rings present in the structure of this compound are chromophores that would exhibit absorption in the UV region of the spectrum. UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring the absorbance at its maximum wavelength (λmax). Additionally, UV-Vis spectroscopy can be applied to monitor the concentration of this compound over time, making it a suitable technique for diffusion studies or degradation kinetics, although specific studies on this compound using UV-Vis for these purposes were not found in the provided data.
Vibrational Spectroscopy (FTIR, Raman) in this compound Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound. FTIR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the scattering of light. Both techniques yield a unique spectrum that acts as a molecular fingerprint. For this compound, FTIR and Raman spectroscopy would reveal characteristic absorption or scattering bands corresponding to vibrations of specific bonds and functional groups, such as O-H (hydroxyl), C=O (ester carbonyl), C-H (aromatic and aliphatic), C-O (ester), C-S (sulfide), and C=C (aromatic ring) stretches and bends. While detailed FTIR or Raman spectra and their interpretation for this compound were not available in the provided information, these techniques are standard for the characterization and identification of organic compounds and would be applicable to this compound to confirm the presence of its constituent functional groups and provide insights into its molecular structure and solid-state form.
Mass Spectrometry (MS) for Identification and Purity Assessment of this compound
Mass spectrometry is a powerful technique for the identification and purity assessment of this compound, providing information about its molecular weight and structural fragments. High-resolution mass spectrometry can resolve fine isotopic structures, which aids in the confident determination of the elemental composition of the analyte accustandard.com.
Analysis of Irganox 1035 using an Orbitrap Fusion Lumos Tribrid Mass Spectrometer at a resolution of 1,000,000 has demonstrated the ability to resolve the fine structure for isotopes, including the A+2 isotope and distinguishing between ¹⁸O and ¹³C isotopes accustandard.com. This level of detail is valuable for confirming the molecular formula and assessing the presence of impurities that would alter the isotopic profile accustandard.com.
Mass spectrometry data for Irganox 1035 is also available in databases such as MassBank, providing MS2 mass spectra acquired using techniques like MALDI-TOFTOF sciex.com. Analysis via packed-column supercritical fluid chromatography with APCI mass spectrometry (pSFC-APCI-MS) has provided detailed mass spectral information for Irganox 1035 in both positive and negative ionization modes dss.go.th. In negative ion mode, which is often more suitable for phenolic compounds like the Irganox series, the mass spectrum of Irganox 1035 shows a base peak at m/z 249, with other fragments observed at m/z 193 and 309 dss.go.th. The spectra can contain peaks corresponding to the molecular ion (M⁺), protonated molecule ([M + H]⁺), deprotonated molecule ([M - H]⁻), and potentially multiply charged ions (M²⁺, [M - 2H]²⁻) dss.go.th. The significant contribution from ¹³C isotopes in a molecule with a large carbon skeleton like this compound can result in additional mass peaks one mass unit above the expected values dss.go.th.
| Ion Type | m/z (observed examples) | Ionization Mode | Source |
| Base Peak | 249 | Negative Ion | dss.go.th |
| Fragment Ion | 193 | Negative Ion | dss.go.th |
| Fragment Ion | 309 | Negative Ion | dss.go.th |
| Molecular Ion | N/A | Positive Ion | dss.go.th |
| Protonated Molecule | [M + H]⁺ | Positive Ion | dss.go.th |
| Deprotonated Molecule | [M - H]⁻ | Negative Ion | dss.go.th |
| Multiply Charged Ions | M²⁺, [M - 2H]²⁻ | Both | dss.go.th |
Hyphenated Techniques in this compound Analytical Science
Hyphenated techniques, which couple separation methods with spectroscopic or spectrometric detectors, are widely used in analytical chemistry for the analysis of complex mixtures and the identification of compounds fraunhofer.deifremer.frmassbank.eunih.govchromatographyonline.com. These techniques offer enhanced specificity, accuracy, and precision compared to standalone methods chromatographyonline.com. Common examples include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) fraunhofer.deifremer.frmassbank.eunih.gov.
This compound, being a relatively non-volatile and thermally labile compound compared to smaller molecules, is well-suited for analysis by techniques involving liquid chromatography or supercritical fluid chromatography coupled with mass spectrometry.
Specific applications of hyphenated techniques for the analysis of this compound have been reported. LC-MS has been utilized for the simultaneous analysis of Irganox polymer additives, including Irganox 1035 lcms.cz. One approach involved using a Gel Permeation Chromatography (GPC) column coupled with LC-MS in negative ion electrospray (ESI-negative) mode to effectively separate and ionize the compound, preventing adsorption issues encountered with some reversed-phase columns lcms.cz. This method allowed for the identification of Irganox 1035 based on its mass data and retention time, and was also noted as useful for checking for impurities lcms.cz.
LC-MS/MS, a technique combining liquid chromatography with tandem mass spectrometry, has also been applied to the analysis of polymer additives, with Irganox 1035 included in standard mixtures for method development lcms.czshimadzu.com. This technique, often employing triple quadrupole mass spectrometers, allows for highly selective and sensitive analysis through the use of multiple reaction monitoring (MRM) transitions lcms.czsciex.comshimadzu.com. A fast polarity switching method in LC-MS/MS has been developed to identify unknown additives, demonstrating the utility of this hyphenated approach for comprehensive analysis of polymer formulations containing compounds like this compound lcms.cz.
Furthermore, packed-column supercritical fluid chromatography coupled with APCI mass spectrometry (pSFC-APCI-MS) has been successfully applied to the analysis of polymer additives including Irganox 1035 dss.go.th. This technique leveraged the separation power of SFC and the detection capabilities of MS with atmospheric pressure chemical ionization (APCI) to obtain both molecular mass data and characteristic fragmentation patterns for identification and analysis dss.go.th.
These examples demonstrate the effective application of LC-MS, LC-MS/MS, and SFC-MS as hyphenated techniques for the separation, identification, and characterization of this compound in various analytical contexts, particularly in the analysis of polymer additives.
Computational and Theoretical Investigations of Ianox 1035
Molecular Modeling and Simulation of Ianox 1035 Interactions with Polymer Chains
Molecular modeling and simulation techniques are employed to visualize and quantify the interactions between this compound and the polymer chains it is designed to protect. These models help elucidate the physical and chemical factors that determine its compatibility, dispersion, and retention within the polymer matrix, which are critical for its long-term effectiveness. Understanding these interactions on a molecular scale is paramount for optimizing polymer formulations. mdpi.comebrary.netyoutube.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations are essential for elucidating its antioxidant mechanism. The primary role of a phenolic antioxidant is to donate a hydrogen atom from its hydroxyl (-OH) group to neutralize free radicals, thereby terminating the degradation cycle of the polymer.
DFT studies focus on several key reactivity descriptors:
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a radical, signifying higher antioxidant activity. The bulky tert-butyl groups at the ortho positions and the electron-donating alkyl groups on the benzene ring of this compound are designed to lower this BDE.
Ionization Potential (IP): This parameter relates to the ease of removing an electron from the molecule, which is relevant for antioxidant mechanisms involving electron transfer.
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. sapub.org
Computational studies on similar phenolic antioxidants show that electronic properties calculated via DFT correlate well with experimentally observed antioxidant activity. mdpi.com
Table 1: Key Reactivity Descriptors for Phenolic Antioxidants from DFT Calculations
| Descriptor | Significance in Antioxidant Activity |
|---|---|
| Bond Dissociation Enthalpy (BDE) of O-H | Lower values indicate easier hydrogen atom donation to radicals. |
| Ionization Potential (IP) | Lower values suggest a higher propensity for electron transfer to neutralize radicals. |
| HOMO Energy | Higher energy levels correlate with a greater electron-donating capacity. |
| HOMO-LUMO Energy Gap | A smaller gap generally implies higher chemical reactivity. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comrsc.org In the context of polymer stabilization, MD simulations are used to study the diffusion and spatial distribution of this compound within a polymer matrix. The effectiveness of an antioxidant depends not only on its chemical reactivity but also on its ability to remain in the polymer and migrate to sites where degradation is occurring.
Key parameters obtained from MD simulations include:
Diffusion Coefficient: This value quantifies the rate at which the antioxidant moves through the polymer. This compound's large molecular size and high molecular weight result in a very low diffusion coefficient, which translates to low volatility and high permanence, especially at elevated processing temperatures.
Radial Distribution Functions: These functions describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. They can reveal the nature of the interaction and packing between the antioxidant and polymer chains.
Free Volume Analysis: This analysis helps to understand the space available within the polymer matrix for the antioxidant molecule to reside and move, which directly impacts its diffusion.
Simulations can predict how factors like temperature, polymer morphology (amorphous vs. crystalline), and the presence of other additives affect the mobility and distribution of this compound. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govmdpi.com For this compound, QSAR studies can be used to predict the antioxidant efficacy of hypothetical derivatives, guiding synthetic efforts toward more potent molecules.
A QSAR model is developed by correlating molecular descriptors of a set of molecules with their experimentally determined antioxidant activity. researchgate.netnih.gov While specific QSAR studies on this compound derivatives are not widely published, the principles can be applied based on extensive research on other phenolic antioxidants. nih.gov
The process involves:
Generating Derivatives: Creating a virtual library of molecules by systematically modifying the structure of this compound (e.g., changing the nature of the substituent groups).
Calculating Descriptors: For each derivative, a wide range of molecular descriptors are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). pensoft.net
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the antioxidant activity.
The resulting QSAR model can then be used to screen new, unsynthesized derivatives to prioritize those with the highest predicted activity.
Table 2: Representative Molecular Descriptors Used in QSAR for Antioxidants
| Descriptor Category | Example Descriptor | Potential Influence on Antioxidant Activity |
|---|---|---|
| Electronic | HOMO Energy | Higher values often correlate with increased activity. |
| Electronic | Dipole Moment | Can influence solubility and interaction with the polymer matrix. |
| Steric | Molecular Volume | Affects diffusion, solubility, and accessibility of the active site. |
| Topological | Wiener Index | Relates to molecular branching, which can impact steric hindrance. |
| Lipophilic | LogP | Indicates compatibility with and solubility in the nonpolar polymer matrix. |
Prediction of this compound Performance Parameters through In Silico Methods
In silico methods provide a holistic approach to predicting the performance of this compound, integrating insights from quantum mechanics, molecular dynamics, and QSAR. nih.govktu.lt By combining these computational tools, researchers can build a comprehensive model of the antioxidant's behavior, from its intrinsic chemical reactivity to its long-term performance in a finished product.
This integrated approach allows for the prediction of key performance parameters:
Antioxidant Efficiency: DFT calculations of BDE and IP can rank the intrinsic radical-scavenging ability of this compound against other stabilizers. samipubco.com
Persistence and Durability: MD simulations predicting low diffusion coefficients and volatility confirm the long-term persistence of this compound in the polymer, which is crucial for applications requiring durability at high temperatures.
Polymer Compatibility: Modeling the interaction energies between this compound and different polymer chains can predict its solubility and likelihood of blooming (migrating to the surface).
Screening of New Structures: QSAR and DFT can be used in virtual screening campaigns to identify novel antioxidant structures with potentially superior performance before committing resources to laboratory synthesis and testing. mdpi.comresearchgate.net
By leveraging these predictive models, the development and application of stabilizers like this compound can be made more efficient and targeted, reducing the time and cost associated with traditional trial-and-error experimental approaches.
Table 3: Mapping of In Silico Methods to Predicted Performance Parameters
| Computational Method | Predicted Performance Parameter |
|---|---|
| Density Functional Theory (DFT) | Radical scavenging efficiency, reaction mechanisms. |
| Molecular Dynamics (MD) | Volatility, diffusion rate, polymer compatibility, long-term stability. |
| QSAR | Antioxidant activity of new derivatives, guidance for synthesis. |
Environmental Fate and Degradation Pathways of Ianox 1035
Abiotic Degradation Mechanisms of Ianox 1035
Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as photolysis or hydrolysis.
Photodegradation of this compound in Environmental Media
Photodegradation is the process by which a substance is broken down by light. While this compound is described as being stable to light when used as a stabilizer in polymers knowde.com, specific detailed research findings or data tables quantifying the rate and pathways of direct photodegradation of this compound in various environmental media, such as water, air, or soil, were not found in the consulted sources. The available information primarily highlights its role in protecting other materials from light-induced degradation knowde.com. General discussions on photodegradation in environmental contexts often relate to the breakdown of other substances like plastics mdpi.com or the stabilization of materials against photodecomposition escholarship.org.
Hydrolytic Stability of this compound
Hydrolysis is a degradation process involving the reaction of a compound with water. This compound is noted for its stability and resistance to extraction knowde.com. While the concept of hydrolytic stability is relevant to the persistence of compounds in aqueous environments interbiotox.com, specific detailed research findings or data tables describing the hydrolytic stability or degradation pathways of this compound itself were not identified in the consulted sources. Hydrolysis is mentioned in other contexts, such as the resistance of certain materials to hydrolysis daisglobal.euplastorgomma.comadajusa.de or the degradation of other compounds scispace.comitjfs.com.
Biotic Degradation of this compound
Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms.
Microbial Transformation of this compound
Microbial transformation refers to the alteration of a chemical compound by microorganisms. While microorganisms play a significant role in the degradation of many substances in the environment ufsc.brunesp.brmdpi-res.com, specific detailed research findings or data tables detailing the microbial transformation pathways of this compound were not found in the consulted sources. The available information does not provide specific data on how microorganisms interact with or transform this compound.
Future Research Directions and Advanced Applications of Ianox 1035
Development of Novel Ianox 1035 Analogues with Enhanced Performance
The core structure of this compound, which combines hindered phenol (B47542) and thioether functionalities, offers a versatile platform for the development of new antioxidant analogues with tailored properties. Research in this area is centered on synthesizing multifunctional molecules that not only provide superior stabilization but also introduce additional functionalities to the polymer matrix.
One promising approach involves the creation of macromolecular antioxidants based on the this compound motif. By increasing the molecular weight, researchers aim to reduce the volatility and migration of the antioxidant from the polymer, a common issue with lower molecular weight stabilizers. This is particularly crucial for materials used in high-temperature applications or in contact with food and beverages. For instance, novel macromolecular hindered phenol antioxidants incorporating both thioether and urethane (B1682113) groups have been synthesized. These analogues have demonstrated improved thermal stability and antioxidative efficiency in natural rubber vulcanizates, as confirmed by oxidation induction time (OIT) and accelerated thermal aging tests. researchgate.net
Furthermore, research is being conducted on introducing different heterocyclic fragments into the structure of hindered phenols to create antioxidants with a broader spectrum of activity. mdpi.com By combining the radical scavenging ability of the hindered phenol with the unique properties of heterocycles, it may be possible to develop this compound analogues with enhanced efficacy and potentially new functionalities, such as antimicrobial properties. mdpi.com The antioxidant activity of these novel compounds is often found to be significantly higher than that of traditional phenols like 4-methyl-2,6-di-tert-butylphenol. mdpi.com
The following table summarizes key research directions in the development of novel this compound analogues:
| Research Direction | Objective | Key Performance Metrics |
| Macromolecular Analogues | Reduce volatility and migration | Thermal stability (TGA), Oxidation Induction Time (OIT), Long-term heat aging performance |
| Hybrid Multifunctional Molecules | Provide combined thermo-oxidative and UV protection | UV absorption, Thermal stability, Mechanical property retention after aging |
| Heterocyclic Derivatives | Enhance antioxidant efficacy and introduce new functionalities | Radical scavenging activity, Antimicrobial efficacy, Performance in various polymer matrices |
Integration of this compound in Emerging Material Technologies
The unique properties of this compound make it a strong candidate for use in a variety of emerging material technologies that demand high stability and long-term performance. Research is actively exploring its integration into advanced composites, flexible electronics, and sustainable bio-based polymers.
In the realm of advanced composites , such as those reinforced with natural fibers or used in demanding aerospace and automotive applications, maintaining the integrity of the polymer matrix is critical. The incorporation of this compound can enhance the thermal and oxidative stability of these composites, thereby preserving their mechanical properties over their service life. For instance, the use of natural antioxidants is being explored to improve the stability of bio-based and biodegradable plastics like poly(lactic acid) (PLA). cnr.it The principles derived from these studies can be applied to high-performance synthetic antioxidants like this compound to further enhance the durability of these sustainable materials.
Flexible electronics represent another burgeoning field where this compound could play a crucial role. The conductive polymers used in devices like roll-up displays and wearable sensors are often susceptible to degradation from heat and atmospheric oxygen, which can compromise their electrical performance. researchgate.net The addition of high-performance antioxidants is essential to ensure the longevity and reliability of these devices. Research into antioxidant copper pastes for printed electronics highlights the importance of preventing oxidation to maintain high conductivity. researchgate.net Similarly, the integration of this compound into the polymer substrates of flexible electronics could significantly extend their operational lifetime.
The development of sustainable and biodegradable polymers is a major trend in materials science, driven by environmental concerns. cnr.it While these materials offer benefits in terms of their end-of-life, their stability during processing and use can be a challenge. Natural antioxidants are being investigated to enhance the thermal stability of bioplastics. cnr.it this compound, with its high efficiency, could be a valuable tool in this area, allowing for the wider adoption of these environmentally friendly materials in more demanding applications.
The table below outlines potential applications of this compound in emerging technologies:
| Emerging Technology | Key Challenge | Potential Role of this compound |
| Advanced Composites | Matrix degradation at high temperatures and oxidative environments | Enhance thermal and oxidative stability, preserving mechanical strength and extending service life. |
| Flexible Electronics | Degradation of conductive polymers leading to performance loss | Protect polymer substrates from oxidation, ensuring long-term reliability and conductivity. |
| Sustainable Bio-based Polymers | Susceptibility to thermo-oxidative degradation during processing and use | Improve the stability of bioplastics, enabling their use in more demanding and durable applications. |
Advanced Characterization Techniques for In-Situ Monitoring of this compound Behavior
Chemiluminescence is a highly sensitive technique for studying the initial stages of polymer oxidation. It measures the faint light emitted as a result of the recombination of peroxy radicals, a process that is inhibited by the presence of antioxidants. By monitoring the induction period before the onset of chemiluminescence, the effectiveness of this compound can be accurately assessed. nih.govnih.gov This method is particularly useful for evaluating the total antioxidant capacity and can be adapted for various biological and material samples. acs.org
Hyphenated analytical techniques offer a powerful approach to understanding the complex degradation pathways of polymers and the role of additives. Techniques such as Thermogravimetry-Infrared Spectroscopy-Gas Chromatography/Mass Spectrometry (TG-IR-GC/MS) provide a comprehensive analysis of the volatile products evolved during polymer degradation. perkinelmer.com This allows for the identification of degradation products and provides insights into the mechanisms by which this compound stabilizes the polymer. Other hyphenated methods like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing the chemical transformation of the antioxidant itself. chemijournal.com
In-situ spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used to monitor the chemical changes in both the polymer and the antioxidant during aging. By tracking the changes in specific absorption bands corresponding to the phenolic hydroxyl group of this compound and the oxidation products of the polymer (e.g., carbonyl groups), the consumption of the antioxidant and the progression of degradation can be followed in real-time. nih.gov This provides valuable data for predicting the service life of materials.
The following table summarizes advanced characterization techniques for monitoring this compound:
| Technique | Principle | Information Obtained |
| Chemiluminescence | Measurement of light emitted during oxidation, which is quenched by antioxidants. | Antioxidant activity, oxidation induction time, total antioxidant capacity. |
| Hyphenated Techniques (e.g., TG-IR-GC/MS) | Combination of thermal analysis with spectroscopic and chromatographic detection. | Identification of degradation products, understanding of stabilization mechanisms. |
| In-situ Spectroscopy (e.g., FTIR) | Real-time monitoring of changes in chemical functional groups. | Rate of antioxidant depletion, formation of polymer oxidation products, kinetics of degradation. |
Theoretical Advances in Understanding this compound's Molecular Mechanisms
Computational modeling and theoretical studies provide invaluable insights into the molecular-level mechanisms by which this compound functions as an antioxidant. These approaches complement experimental work by elucidating structure-activity relationships and predicting the behavior of novel antioxidant designs.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. DFT calculations can be employed to determine key parameters related to the antioxidant activity of this compound, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. Theoretical studies on thiophenol analogues have shown that the presence of a sulfur atom can influence the BDE and enhance radical scavenging potential. nih.gov DFT can also be used to investigate the synergistic effects between the hindered phenol and thioether moieties within the this compound molecule.
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound within a polymer matrix. These simulations can model the diffusion of the antioxidant through the polymer, a critical factor for its ability to reach and neutralize radicals throughout the material. rug.nlnih.gov MD simulations can also provide insights into the interactions between the antioxidant and the polymer chains, which can affect its solubility and retention. Understanding these dynamics is crucial for designing antioxidants with optimal mobility and long-term effectiveness. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. For antioxidants like this compound, QSAR models can be developed to predict their antioxidant efficacy based on various molecular descriptors. researchgate.net These models can then be used to virtually screen new this compound analogues and prioritize the synthesis of candidates with the most promising performance characteristics. This approach can significantly accelerate the discovery and development of new and improved antioxidants.
The table below outlines theoretical approaches to understanding this compound:
| Theoretical Approach | Focus | Key Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Bond dissociation enthalpies, radical scavenging mechanisms, synergistic effects. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior in a polymer matrix | Diffusion coefficients, antioxidant mobility, interactions with polymer chains. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and antioxidant activity | Prediction of antioxidant efficacy, virtual screening of novel analogues. |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying Ianox 1035’s mechanism of action?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound at varying concentrations.
- Comparison: Control groups treated with standard inhibitors.
- Outcome: Quantify apoptosis via caspase-3 activation.
- Time: 24–72 hours post-treatment.
This ensures specificity and aligns with hypothesis-driven research .
Q. What experimental design considerations are critical for assessing this compound’s pharmacokinetics?
- Methodological Answer :
- Dose-response curves : Include multiple concentrations (e.g., IC50 determination) and time points to capture dynamic effects.
- Control groups : Use vehicle controls and reference compounds (e.g., known enzyme inhibitors) to isolate this compound-specific effects.
- Replicates : Minimum triplicate experiments to account for biological variability.
- Ethical validation : Ensure compliance with institutional guidelines for in vivo studies (e.g., animal welfare protocols) .
Q. How should I conduct a literature review to identify gaps in this compound research?
- Methodological Answer :
- Systematic search : Use databases like PubMed/Scopus with keywords: “this compound,” “oxidative stress,” “kinase inhibition,” and related pathways.
- Inclusion criteria : Prioritize peer-reviewed studies from the last decade; exclude non-academic sources (e.g., patents, commercial websites).
- Gap analysis : Map reported findings (e.g., antioxidant properties) against understudied areas (e.g., long-term toxicity in neuronal models) .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s efficacy across different cell lines?
- Methodological Answer :
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines).
- Contextual variables : Compare experimental conditions (e.g., cell culture media, passage number, assay protocols) that may explain discrepancies.
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathway-specific effects (e.g., Nrf2 vs. NF-κB signaling) .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear regression : Apply the Hill equation or log-logistic models to fit sigmoidal curves.
- Bootstrapping : Estimate confidence intervals for EC50/IC50 values.
- Machine learning : Use random forest or gradient-boosting models to predict efficacy based on molecular descriptors (e.g., solubility, binding affinity) .
Q. How can I design a study to investigate this compound’s synergistic effects with existing therapeutics?
- Methodological Answer :
- Combinatorial screening : Use a checkerboard assay to test pairwise combinations (e.g., this compound + cisplatin).
- Synergy quantification : Calculate the Combination Index (CI) via the Chou-Talalay method (CI < 1 indicates synergy).
- Mechanistic validation : Perform transcriptomic profiling (RNA-seq) to identify co-regulated pathways .
Q. What methodologies address ethical challenges in translating this compound research to clinical trials?
- Methodological Answer :
- Preclinical rigor : Adhere to ARRIVE guidelines for animal studies to ensure reproducibility.
- Data transparency : Publish negative results to avoid publication bias.
- Stakeholder engagement : Collaborate with bioethicists to assess risk-benefit ratios for early-phase trials .
Methodological Frameworks for Data Interpretation
Q. How can I apply the FINER criteria to evaluate the feasibility of a long-term this compound toxicity study?
- Answer :
- Feasible : Assess resource availability (e.g., funding for chronic dosing in animal models).
- Interesting : Link to unresolved issues (e.g., hepatotoxicity signals in short-term studies).
- Novel : Focus on under-researched endpoints (e.g., epigenetic effects).
- Ethical : Ensure compliance with 3R principles (Replacement, Reduction, Refinement).
- Relevant : Align with regulatory priorities (e.g., FDA guidance on antioxidant therapies) .
Q. What strategies ensure unbiased interpretation of conflicting data in this compound research?
- Answer :
- Blinded analysis : Separate data collection and interpretation teams.
- Sensitivity analysis : Test robustness of conclusions by excluding outliers.
- Peer review : Pre-publish datasets on platforms like Zenodo for independent validation .
Tables for Reference
Table 1 : Key Parameters for Dose-Response Studies of this compound
| Parameter | Example Value | Methodological Consideration |
|---|---|---|
| IC50 (Cancer Cells) | 12.5 µM | Validate via ATP-based viability assay |
| Solubility (PBS) | 0.8 mg/mL | Use DMSO stock <0.1% to avoid artifacts |
| Half-life (in vivo) | 6.2 hours | LC-MS/MS quantification in plasma |
Table 2 : Common Pitfalls in this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
